molecular formula C20H22N2O4S B2593874 N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 892855-48-0

N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2593874
CAS No.: 892855-48-0
M. Wt: 386.47
InChI Key: HCUCKAFHHRTAEP-UHFFFAOYSA-N
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Description

N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Biochemical Analysis

Biochemical Properties

N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular functions .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, proteins that help turn specific genes on or off by binding to nearby DNA. This modulation can lead to changes in gene expression, affecting cell growth, differentiation, and apoptosis (programmed cell death) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their structure and function. This binding can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may affect the metabolism of certain lipids or carbohydrates, leading to changes in energy production and storage within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity. For example, it may be transported into the cell via specific membrane transporters, where it can exert its effects on intracellular targets .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with 3,4,5-trimethoxybenzoic acid. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide stands out due to its unique substitution pattern, which imparts distinct biological activities. The presence of the isopropyl group and the trimethoxybenzamide moiety enhances its binding affinity to specific molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-11(2)12-6-7-14-17(10-12)27-20(21-14)22-19(23)13-8-15(24-3)18(26-5)16(9-13)25-4/h6-11H,1-5H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUCKAFHHRTAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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